molecular formula C32H38ClN3O B11040154 1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone

1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone

Cat. No.: B11040154
M. Wt: 516.1 g/mol
InChI Key: SDHRNMYWUHZQMP-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-3-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C32H38ClN3O

Molecular Weight

516.1 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3H-quinolin-1-yl]-3-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C32H38ClN3O/c1-24-10-15-28-29(22-24)36(31(2,3)23-32(28,4)25-11-13-26(33)14-12-25)30(37)16-17-34-18-20-35(21-19-34)27-8-6-5-7-9-27/h5-15,22H,16-21,23H2,1-4H3

InChI Key

SDHRNMYWUHZQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)CCN3CCN(CC3)C4=CC=CC=C4)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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